7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(4-phenylmethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-2-4-14(5-3-1)12-23-16-8-6-15(7-9-16)17-10-11-19-18-20-13-21-22(17)18/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUOCUWZYNDEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 4-(benzyloxy)benzaldehyde in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization .
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in efficient and eco-friendly synthesis . The scalability of this method makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-[4-(Benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Formation of corresponding benzoic acid derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups
Scientific Research Applications
Anti-Cancer Activity
One of the most significant applications of 7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is in cancer treatment. Research indicates that compounds in the triazolo series exhibit potent anti-cancer properties:
- Mechanism of Action : The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. It affects pathways that are crucial for tumor growth and survival.
- Case Studies :
- In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
- A patent describes its use in treating multiple types of cancer, including gastric and lung cancers, highlighting its broad therapeutic potential .
Antimicrobial Properties
Emerging research suggests that this compound may also possess antimicrobial properties:
- Activity Against Bacteria and Fungi : Preliminary studies indicate effectiveness against certain bacterial strains and fungal infections. This opens avenues for developing new antimicrobial agents derived from this compound .
Neurological Applications
The compound's structure suggests potential interactions with neurotransmitter systems:
- CNS Effects : Some derivatives of triazolo compounds have shown promise in modulating neurotransmitter activity, which could lead to applications in treating neurological disorders such as anxiety and depression .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as the ERK signaling pathway.
Pathways Involved: It inhibits the phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT, leading to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 7-Position
Modifications at the 7-position of the triazolopyrimidine scaffold significantly alter biological activity and physicochemical properties. Key analogs include:
Structural Insights :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance metabolic stability and target binding in antiproliferative and antiviral applications .
- Alkoxy Groups (e.g., OMe, OBn) : Increase lipophilicity, improving blood-brain barrier penetration for anticonvulsant activity .
- Benzylamine Linkers : Flexibility in substituents (e.g., 4-fluorobenzyl) correlates with enhanced antiproliferative activity by optimizing spatial interactions with tubulin .
Modifications at the 2-Position
The 2-position of the triazolopyrimidine scaffold is critical for modulating activity. Examples include:
- 2-Anilino Derivatives: Compounds like 7-(3′,4′,5′-trimethoxyanilino) analogs exhibit potent antiproliferative effects (IC₅₀ < 1 µM) by mimicking colchicine-binding sites on tubulin .
- 2-Benzylamino Derivatives: Derivatives with 4-chloro or 3,4-methylenedioxy substituents show enhanced cytotoxicity against cancer cell lines .
- 2-Carboxylic Acid Derivatives : Functionalization at this position (e.g., 7-oxo-5-phenyl-2-carboxylic acid) introduces hydrogen-bonding motifs for metal coordination, relevant in catalysis or material science .
Antiproliferative Activity
- 7-(3',4',5'-Trimethoxyphenyl) Derivatives : Exhibit IC₅₀ values of 0.2–0.8 µM against HeLa and MCF-7 cells, surpassing benzyloxy-substituted analogs in potency .
- 7-[4-(Benzyloxy)phenyl] Derivatives : Moderate activity (IC₅₀: 5–10 µM), attributed to reduced electron-donating effects compared to trimethoxy groups .
Anticonvulsant Activity
- 7-(4-Methoxyphenyl) Derivatives : ED₅₀ values of 38.2 mg/kg in MES tests, outperforming benzyloxy analogs due to optimized CNS penetration .
- 7-(2,4-Dichlorophenoxy) Derivatives: Lower efficacy (ED₅₀: 89.4 mg/kg), suggesting steric hindrance from bulky substituents reduces target engagement .
Anti-HIV Activity
- 4-Cyanophenylamino Derivatives: EC₅₀ values of 0.03 µM against HIV-1, leveraging electron-deficient aromatic systems for NNRTI binding .
- 7-(4-Fluorobenzyloxy) Analogs : Moderate activity (EC₅₀: 1.2 µM), indicating fluorinated groups enhance binding but require further optimization .
Biological Activity
7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the triazolo-pyrimidine class, which is known for various therapeutic potentials, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this compound enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C20H18N4O3S
- Molecular Weight : 394.45 g/mol
- CAS Number : 1040699-55-5
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound may modulate the activity of various molecular targets involved in inflammatory pathways and cancer progression.
1. Anti-Inflammatory Activity
Research indicates that compounds within the triazolo-pyrimidine class exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives with similar structures can inhibit the NF-κB pathway, which plays a crucial role in inflammation. In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 4.8 to 30.1 µM against LPS-induced NF-κB/AP-1 reporter activity .
2. Antimicrobial Properties
The benzyloxy derivatives of triazolo-pyrimidines have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies revealed that modifications at the benzyloxy position significantly affect antimicrobial efficacy. For example, compounds with a methoxy group at the 4-position demonstrated comparable activity to well-known antimicrobial agents like trimethoprim .
3. Anticonvulsant Activity
Certain derivatives of triazolo-pyrimidines have been evaluated for their anticonvulsant properties. One study reported that a related compound exhibited potent anticonvulsant activity with an effective dose (ED50) of 84.9 mg/kg in animal models .
Table 1: Summary of Biological Activities
Q & A
Q. Critical Parameters for Yield Optimization
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | DMF or ethanol/water (1:1 v/v) | Enhances intermediate solubility |
| Temperature | 100–120°C | Minimizes by-products |
| Reaction Time | 8–12 hours | Ensures complete cyclization |
Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers focus on?
Basic
Core techniques include:
- 1H/13C NMR : Aromatic protons (δ 7.5–8.5 ppm) and triazole/pyrimidine carbons (δ 150–160 ppm) confirm regiochemistry .
- IR Spectroscopy : C=N stretches (~1600 cm⁻¹) and N-H deformations (~3300 cm⁻¹) validate ring formation .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 in derivatives) and fragmentation patterns verify purity .
Q. Key Spectral Markers
| Technique | Diagnostic Peaks | Functional Group Confirmation |
|---|---|---|
| 1H NMR | δ 4.3–4.4 ppm (triazole-CH2) | Substituent linkage |
| 13C NMR | δ 155–160 ppm (pyrimidine C2) | Ring fusion integrity |
| IR | ~1600 cm⁻¹ (C=N) | Triazole-pyrimidine core |
How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?
Advanced
Contradictions (e.g., unexpected splitting or integration ratios) arise from:
- Regioisomeric mixtures : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish isomers .
- Purity issues : Recrystallize in ethanol or employ column chromatography (silica gel, ethyl acetate/hexane) .
- Dynamic effects : Variable-temperature NMR clarifies conformational exchange in solution .
Case Study : In derivative N-Cycloheptyl-4,7-dihydro-7-oxo-4-pentyl-2-p-tolyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide , unexpected δ 8.91 ppm signals were resolved via HSQC to confirm aryl proton coupling .
What strategies are effective in optimizing the regioselectivity of triazole ring formation during synthesis?
Advanced
Regioselectivity is influenced by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO2) direct cyclization to the 1,5-a position .
- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states for preferred ring closure .
- Catalytic additives : TMDP enhances nucleophilic attack at the α-position of chalcones .
Example : Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate synthesis achieved >85% regioselectivity using ethanol/water (1:1 v/v) and TMDP .
How does the introduction of substituents like benzyloxy groups affect the compound’s pharmacokinetic properties?
Advanced
Benzyloxy groups alter:
- Lipophilicity : Measured via logP (increased hydrophobicity enhances membrane permeability) .
- Metabolic stability : Benzyl ethers resist oxidative degradation compared to phenolic -OH groups .
- Target binding : Molecular docking shows benzyloxy-phenyl moieties occupy hydrophobic pockets in viral proteases .
Q. Comparative Data
| Substituent | logP | Metabolic Half-Life (in vitro) |
|---|---|---|
| Benzyloxy | 3.2 | 12.5 hours |
| Hydroxyl | 1.8 | 2.3 hours |
What computational tools are used to predict the reactivity of substituents on the triazolopyrimidine core?
Q. Advanced
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites. For example, C7 is reactive toward electrophilic substitution due to high Fukui indices .
- Molecular Dynamics (MD) : Simulates binding stability with biological targets (e.g., SARS-CoV-2 Mpro) .
- ADMET Prediction : Software like SwissADME forecasts absorption and toxicity profiles of derivatives .
Application : DFT-guided substitution at C5 with methyl groups improved binding affinity for CB2 cannabinoid receptors by 30% .
How do conflicting bioactivity results in triazolopyrimidine derivatives arise, and how can they be reconciled?
Advanced
Discrepancies often stem from:
- Assay variability : Standardize protocols (e.g., fixed cell lines vs. primary cultures) .
- Solubility limits : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
- Off-target effects : Employ CRISPR-validated targets and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Example : Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate showed anti-inflammatory activity in RAW264.7 cells but not in THP-1—attributed to differential NF-κB activation .
What purification techniques are recommended for isolating this compound, and how does solvent choice affect crystallization?
Q. Basic
- Recrystallization : Ethanol or methanol yields high-purity crystals due to moderate polarity .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates regioisomers .
- HPLC : Reverse-phase C18 columns resolve closely related derivatives (e.g., 5-methyl vs. 5-ethyl analogs) .
Q. Solvent Impact on Crystallization
| Solvent | Crystal Quality | Yield |
|---|---|---|
| Ethanol | Needle-shaped, high purity | 70–80% |
| DCM/Hexane | Amorphous, moderate purity | 50–60% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
